molecular formula C14H6Cl4O3 B1297667 3,4-Dichlorobenzoic anhydride CAS No. 86866-14-0

3,4-Dichlorobenzoic anhydride

Cat. No.: B1297667
CAS No.: 86866-14-0
M. Wt: 364 g/mol
InChI Key: JKRVKAAJSJWYFT-UHFFFAOYSA-N
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Description

3,4-Dichlorobenzoic anhydride is an organic compound with the chemical formula C14H6Cl4O3. It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorobenzoic anhydride can be synthesized through the reaction of 3,4-dichlorobenzoic acid with reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the resulting product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include thionyl chloride and phosphorus pentachloride .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form amides.

    Hydrolysis: It can be hydrolyzed to form 3,4-dichlorobenzoic acid.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Dichlorobenzoic anhydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzoic anhydride involves its reactivity as an anhydride. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and water. The reaction typically involves the nucleophilic attack on the carbonyl carbon, leading to the formation of amides, esters, or acids .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorobenzoic Anhydride
  • 2,4-Dichlorobenzoic Anhydride
  • 2,6-Dichlorobenzoic Anhydride

Uniqueness

3,4-Dichlorobenzoic anhydride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of derivatives it can form. This positional isomerism can lead to different physical and chemical properties compared to other dichlorobenzoic anhydrides .

Properties

IUPAC Name

(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl4O3/c15-9-3-1-7(5-11(9)17)13(19)21-14(20)8-2-4-10(16)12(18)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRVKAAJSJWYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344802
Record name 3,4-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86866-14-0
Record name 3,4-Dichlorobenzoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DICHLOROBENZOIC ANHYDRIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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